molecular formula C10H10N2O3S B1207651 Desferriferrithiocin CAS No. 76045-30-2

Desferriferrithiocin

Cat. No. B1207651
CAS RN: 76045-30-2
M. Wt: 238.27 g/mol
InChI Key: MXNMKXDOWGYTSV-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desferriferrithiocin is a chemical compound with the molecular formula C10H10N2O3S and a molecular weight of 238.26 . It is an iron chelator , which means it has the ability to bind and remove iron from the body. This property makes it potentially useful in treating conditions related to iron overload .


Physical And Chemical Properties Analysis

Desferriferrithiocin appears as a faintly yellow to dark yellow powder. It should be stored at a temperature between 2-8°C . More detailed physical and chemical properties, such as its melting point, boiling point, and density, are not provided in the available resources.

Scientific Research Applications

Iron Chelation Efficacy

Desferrithiocin and its analogues have been extensively evaluated for their ability to chelate iron. Bergeron et al. (1991) highlighted desferrithiocin's capability in promoting iron clearance, emphasizing the importance of its structural features, particularly the aromatic hydroxyl and the thiazoline ring carboxyl group, in its effectiveness as an iron chelator (Bergeron et al., 1991). Further studies by the same group in 1999 and 2012 explored the impact of structural modifications on the iron clearance and toxicity profiles of desferrithiocin analogues, discovering ligands with reduced toxicity and effective iron-clearing properties (Bergeron et al., 1999), (Bergeron et al., 2012).

Immunomodulatory Effects

Bierer and Nathan (1990) investigated the in vitro effects of desferrithiocin on T-lymphocyte function. Their findings revealed that desferrithiocin, like deferoxamine, could inhibit T-cell proliferation in a reversible and dose-dependent manner, suggesting its potential utility in immunosuppression and the treatment of conditions like graft rejection or autoimmune diseases (Bierer & Nathan, 1990).

Antineoplastic Potential

Kicic et al. (2002) demonstrated that desferrithiocin had potent antineoplastic activity, particularly in hepatocellular carcinoma cell lines. The study indicated that desferrithiocin was more potent than desferrioxamine, a clinically used chelator, in inhibiting cancer cell proliferation, suggesting its potential application in cancer therapy (Kicic, Chua, & Baker, 2002).

Malaria Treatment

Fritsch et al. (1987) explored the use of desferriferrithiocin against Plasmodium falciparum, the parasite responsible for malaria. The study found that desferriferrithiocin inhibited the growth of P. falciparum in vitro in a dose-dependent manner, indicating its potential as a treatment for malaria (Fritsch, Sawatzki, Treumer, Jung, & Spira, 1987).

properties

IUPAC Name

methyl (4S)-2-(3-hydroxypyridin-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c1-15-10(14)6-5-16-9(12-6)8-7(13)3-2-4-11-8/h2-4,6,13H,5H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNMKXDOWGYTSV-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CSC(=N1)C2=C(C=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CSC(=N1)C2=C(C=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desferriferrithiocin

CAS RN

76045-30-2
Record name Desferriferrithiocin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076045302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desferriferrithiocin
Reactant of Route 2
Desferriferrithiocin
Reactant of Route 3
Desferriferrithiocin
Reactant of Route 4
Reactant of Route 4
Desferriferrithiocin
Reactant of Route 5
Desferriferrithiocin
Reactant of Route 6
Desferriferrithiocin

Citations

For This Compound
83
Citations
RJ Bergeron, J Wiegand, JS McManis… - Journal of medicinal …, 2005 - ACS Publications
Altering the lipophilicity (log P app ) of desferrithiocin analogues can change the organ distribution of the chelators and lead to enhanced iron clearance. For example, alkylation of (S)-2-…
Number of citations: 27 pubs.acs.org
G Fritsch, G Sawatzki, J Treumer, A Jung… - Experimental …, 1987 - Elsevier
The microbial iron chelators desferriferrithiocin and desferricrocin as well as human lactoferrin were tested in vitro against Plasmodium falciparum. The microbial chelators inhibit the …
Number of citations: 79 www.sciencedirect.com
RJ Bergeron, G Huang, WR Weimar… - Journal of medicinal …, 2003 - ACS Publications
Traditional thinking has been that hexacoordinate Fe(III) ligands are more effective at preventing iron's interactions with reactive oxygen species, most particularly the Fe(II)-mediated …
Number of citations: 29 pubs.acs.org
Y Jin, A Baquet, A Florence, RR Crichton… - Biochemical …, 1989 - Elsevier
3 H-Desferrithiocin (DFT) has been synthesized from desmethyl desferrithiocin. The uptake and release of this 3 H siderophore and of its iron complex have been studied in cultured rat …
Number of citations: 27 www.sciencedirect.com
RJ Bergeron, J Wiegand, JS McManis… - Journal of medicinal …, 2003 - ACS Publications
The impact of altering the octanol−water partition properties (log P) of analogues of desazadesferrithiocin, (S)-4,5-dihydro-2-(2-hydroxyphenyl)-4-methyl-4-thiazolecarboxylic acid, on …
Number of citations: 52 pubs.acs.org
FE Hahn, TJ McMurry, A Hugi… - Journal of the American …, 1990 - ACS Publications
… Desferriferrithiocin is a chiral siderophore that was first isolated in 1980 from … The chirality of carbon(IV) of the thiazoline ring in desferriferrithiocin has an S absolute configuration, …
Number of citations: 60 pubs.acs.org
DB Morse, TB Rauchfuss… - Journal of the American …, 1990 - ACS Publications
Conclusion Diastereomeric (A and C) chromic complexes of the chiral ligand (S)-desferriferrithiocin have been synthesized, separated, and fully characterized. Previous studies have …
Number of citations: 41 pubs.acs.org
RC Hider, X Kong, V Abbate, R Harland, K Conlon… - Dalton …, 2015 - pubs.rsc.org
… , this is the first time such an equilibrium has been observed for iron(III) complexes, although similar equilibria are known for other metals such as cobalt with desferriferrithiocin. …
Number of citations: 26 pubs.rsc.org
M Garrick, R Alberico, J Hoke… - Annals of the New …, 1990 - Wiley Online Library
… Transfusions of normal and “effete”(heat-treated) blood potentially increase iron levels, while chelation with desferrioxamine (DFO) and desferriferrithiocin (DFFT) potentially decreases …
Number of citations: 2 nyaspubs.onlinelibrary.wiley.com
K Langemann, D Heineke, S Rupprecht… - Inorganic …, 1996 - ACS Publications
… Nordesferriferrithiocin, NDFFTH 2 , is a derivative of the siderophore desferriferrithiocin, … One recent new prospect has been the siderophore desferriferrithiocin (1a) (Figure 1), first …
Number of citations: 25 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.